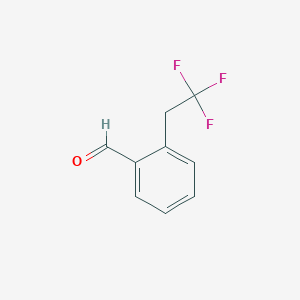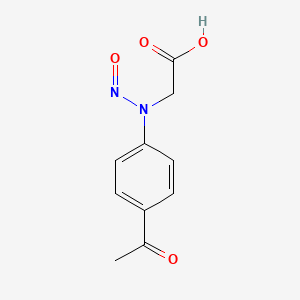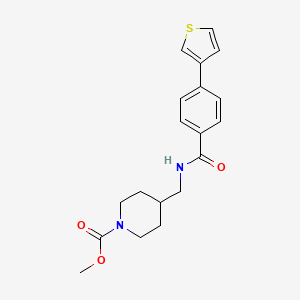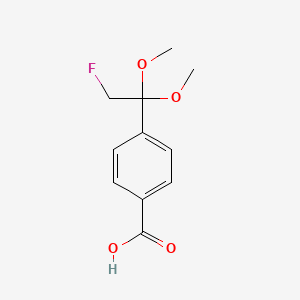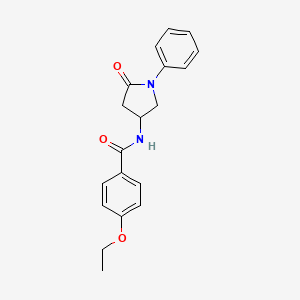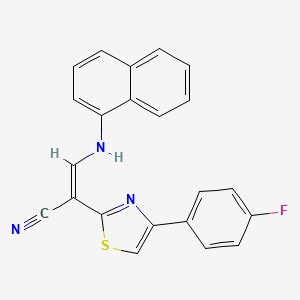
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, also known as FSN-047, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSN-047 is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Fungicidal Activity
A study by Shen De-long (2010) synthesized novel derivatives of thiazolylacrylonitriles, which exhibited significant fungicidal activity, particularly against Colletotrichum gossypii. This indicates potential applications in agricultural fungicides (Shen De-long, 2010).
Antioxidant Activity
Research by Ahmed O. H. El Nezhawy et al. (2009) involved synthesizing thiazolidin-4-one derivatives from 4-fluorobenzaldehyde, which demonstrated promising antioxidant activity. This suggests its use in combating oxidative stress-related conditions (Ahmed O. H. El Nezhawy et al., 2009).
Reduction to Amino Derivatives
K. Frolov et al. (2005) explored the reduction of similar compounds to produce amino derivatives, an essential process in synthesizing various bioactive molecules, indicating broader applications in pharmaceutical synthesis (K. Frolov et al., 2005).
Antihyperglycemic Activity
A study by M. Imran et al. (2009) demonstrated that certain thiazole derivatives exhibit antihyperglycemic properties, suggesting potential therapeutic applications in managing diabetes (M. Imran et al., 2009).
Anticancer Potential
I. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, showing high antiproliferative activity against various cancer cell lines, highlighting its potential in cancer therapy (I. Ivasechko et al., 2022).
Photoluminescence Characteristics
Zhaozhe Xu et al. (2012) studied the photoluminescent properties of novel thiophene derivatives with bis-diarylacrylonitrile units, indicating its use in the development of new photoluminescent materials (Zhaozhe Xu et al., 2012).
Fluorescence Enhancement
V. Kalaiarasi et al. (2017) synthesized compounds that exhibited enhanced fluorescence when bound to Fe2O3 nanoparticles, suggesting applications in fluorescence-based sensors or imaging technologies (V. Kalaiarasi et al., 2017).
properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDPYNLZUODJV-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)
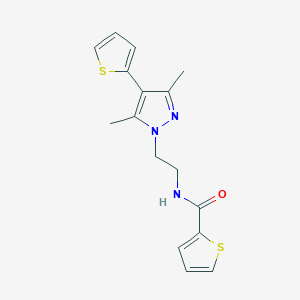
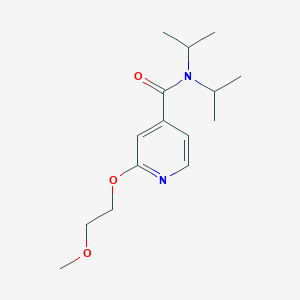
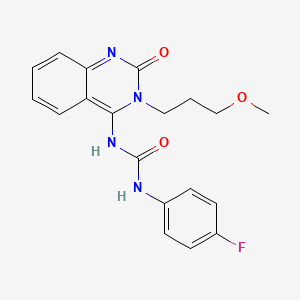
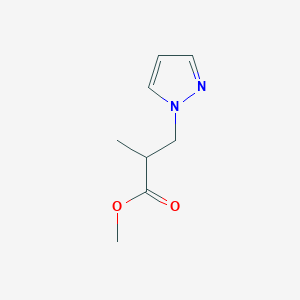
![3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3001721.png)
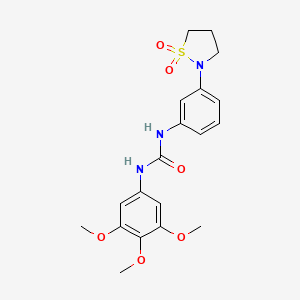
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)
